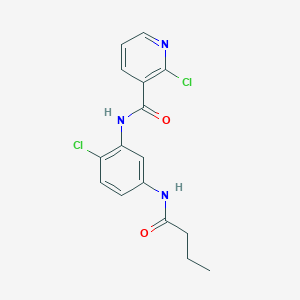
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinedione has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione is not fully understood, but it is believed to act by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
Thiazolidinedione has a variety of biochemical and physiological effects, including increased insulin sensitivity, reduced blood glucose levels, and decreased inflammation. Thiazolidinedione has also been shown to have anti-tumor effects in a variety of cancer cell lines.
実験室実験の利点と制限
Thiazolidinedione has several advantages for use in lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione, including its potential use in combination therapy for the treatment of diabetes and cancer, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione and to identify potential side effects and toxicity issues.
合成法
Thiazolidinedione can be synthesized through a variety of methods, including the reaction of 2-mercaptoacetic acid with an aldehyde or ketone, followed by cyclization with a primary amine. Another method involves the reaction of a thioamide with an α-bromo ketone, followed by cyclization with a primary amine.
科学的研究の応用
Thiazolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Thiazolidinedione has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. Additionally, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione has been shown to have anti-tumor effects in a variety of cancer cell lines.
特性
製品名 |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.3 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10(13-9-4-2-1-3-5-9)6-7-14-11(16)8-18-12(14)17/h1-5H,6-8H2,(H,13,15) |
InChIキー |
SENCYZOJHGWZEF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
正規SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
